molecular formula C22H17N3O4 B406903 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B406903
M. Wt: 387.4g/mol
InChI Key: JYBNQKSRFLBJLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzooxazole Ring: The initial step involves the synthesis of the benzooxazole ring. This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Nitration: The next step is the nitration of the aromatic ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the nitro compound with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of oxidized derivatives such as quinones or carboxylic acids.

Scientific Research Applications

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzooxazole ring can bind to proteins, affecting their function and activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide: Similar structure but with the nitro group at a different position.

    2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine: Lacks the nitro group and benzamide moiety.

    N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Contains an oxadiazole ring instead of a benzooxazole ring.

Uniqueness

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzooxazole ring and a nitro group allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-10-11-20-18(12-13)24-22(29-20)15-7-5-8-17(14(15)2)23-21(26)16-6-3-4-9-19(16)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

JYBNQKSRFLBJLB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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